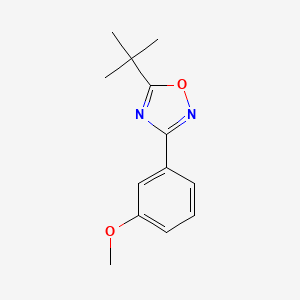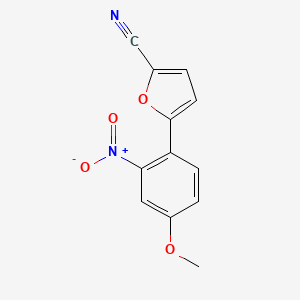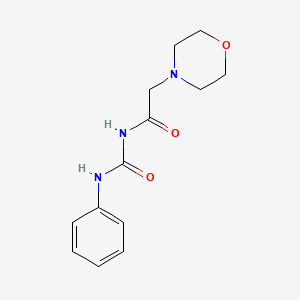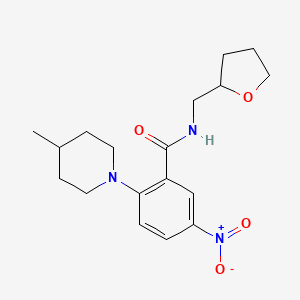![molecular formula C17H17BrN2O3 B4237457 N'-(4-bromo-3-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B4237457.png)
N'-(4-bromo-3-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Overview
Description
N-(4-bromo-3-methylphenyl)-N’-(3-methoxybenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-N’-(3-methoxybenzyl)ethanediamide typically involves the reaction of 4-bromo-3-methylaniline with 3-methoxybenzylamine in the presence of an appropriate coupling agent. The reaction is usually carried out in a solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-N’-(3-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-bromo-3-methylphenyl)-N’-(3-methoxybenzyl)ethanediamide exerts its effects depends on its specific application. In biochemical assays, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-N’-(3-methoxybenzyl)ethanediamide can be compared to other ethanediamides with different substituents on the aromatic rings.
- Compounds such as N-(4-chloro-3-methylphenyl)-N’-(3-methoxybenzyl)ethanediamide or N-(4-bromo-3-methylphenyl)-N’-(3-hydroxybenzyl)ethanediamide may exhibit similar properties but with variations in reactivity and applications.
Uniqueness
The presence of both a brominated aromatic ring and a methoxy-substituted benzyl group in N-(4-bromo-3-methylphenyl)-N’-(3-methoxybenzyl)ethanediamide makes it unique
Properties
IUPAC Name |
N'-(4-bromo-3-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-8-13(6-7-15(11)18)20-17(22)16(21)19-10-12-4-3-5-14(9-12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBRJEFUOOPBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{2-[(4-nitrophenyl)amino]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B4237413.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B4237417.png)
![5-[(2-Bromophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4237433.png)
![3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4237438.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4237441.png)
![methyl 4,5-dimethoxy-2-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B4237445.png)
![Acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione](/img/structure/B4237451.png)
![4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B4237465.png)
![N-(5-chloro-2-methoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide](/img/structure/B4237499.png)

